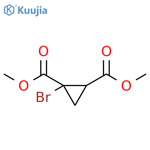

Cas no 826-35-7 (dimethyl trans-1,2-cyclopropanedicarboxylate)

dimethyl trans-1,2-cyclopropanedicarboxylate Propriétés chimiques et physiques

Nom et identifiant

-

- 1,2-Cyclopropanedicarboxylicacid, 1,2-dimethyl ester, (1R,2R)-rel-

- dimethyl (1R,2R)-cyclopropane-1,2-dicarboxylate

- DIMETHYL TRANS-1,2-CYCLOPROPANEDICARBOXYLATE

- NULL

- Cyclopropane-1,2-dicarboxylic acid dimethyl ester,E

- cyclopropane-trans-1,2-dicarboxylic acid dimethyl ester

- dimethyl trans-cyclopropane-1,2-dicarboxylate

- dimethyl trans-cyclopropanedicarboxylate

- trans-dimethyl cyclopropane dicarboxylate

- 1,2-Cyclopropanedicarboxylic acid, dimethyl ester, (1R,2R)-rel- (9CI)

- 1,2-Cyclopropanedicarboxylic acid, dimethyl ester, trans- (8CI)

- rel-1,2-Dimethyl (1R,2R)-1,2-cyclopropanedicarboxylate (ACI)

- (trans)-1,2-Bis(methoxycarbonyl)cyclopropane

- Dimethyl (±)-trans-cyclopropane-1,2-dicarboxylate

- SCHEMBL974400

- (1R,2R)-dimethyl cyclopropane-1,2-dicarboxylate

- dimethyl-trans-1,2-cyclopropanedicarboxylate

- P10056

- AKOS016346730

- (1R,2R)-rel-Dimethyl cyclopropane-1,2-dicarboxylate

- 1,2-Cyclopropanedicarboxylic acid, dimethyl ester, (1R,2R)-rel-

- 1,2-dimethyl (1R,2R)-cyclopropane-1,2-dicarboxylate

- DTXSID10423928

- 826-35-7

- MFCD00062806

- DB-008579

- AS-50384

- Cyclopropane-1,2-dicarboxylic acid dimethyl ester, E

- trans-cyclopropane-1,2-dicarboxylic acid dimethylester

- CS-0028052

- dimethyl (+/-)-trans-cyclopropane-1,2-dicarboxylate

- Dimethyltrans-1,2-cyclopropanedicarboxylate

- dimethyl trans-1,2-cyclopropanedicarboxylate

-

- MDL: MFCD00062806

- Piscine à noyau: 1S/C7H10O4/c1-10-6(8)4-3-5(4)7(9)11-2/h4-5H,3H2,1-2H3/t4-,5-/m1/s1

- La clé Inchi: JBVOSZYUSFDYIN-RFZPGFLSSA-N

- Sourire: C([C@@H]1C[C@H]1C(=O)OC)(=O)OC

Propriétés calculées

- Qualité précise: 158.05800

- Masse isotopique unique: 158.057909

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 4

- Comptage des atomes lourds: 11

- Nombre de liaisons rotatives: 4

- Complexité: 167

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 2

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 0.1

- Nombre d'tautomères: Rien du tout

- Charge de surface: 0

- Surface topologique des pôles: 52.6

Propriétés expérimentales

- Couleur / forme: Liquide transparent incolore

- Dense: 1.12

- Point d'ébullition: 101 °C (18 mmHg)

- Point d'éclair: 99°C

- Indice de réfraction: 1.4425-1.4445

- Le PSA: 52.60000

- Le LogP: -0.03150

- Solubilité: Insoluble dans l'eau

dimethyl trans-1,2-cyclopropanedicarboxylate Informations de sécurité

- Code de catégorie de danger: 22

- Instructions de sécurité: 36/37/39-26

-

Identification des marchandises dangereuses:

- Terminologie du risque:R22

dimethyl trans-1,2-cyclopropanedicarboxylate Données douanières

- Code HS:2917209090

- Données douanières:

Code douanier chinois:

2917209090Résumé:

SH: 2917209090 autres (Cycloalcanes - Cycloalcènes - cycloterpènes) acides polycarboxyliques TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: AB (formulaire de dédouanement des marchandises entrantes, formulaire de dédouanement des marchandises sortantes) tarif NPF: 6,5% tarif général: 30,0%

Éléments de déclaration:

Nom du produit ingrédient contenu utilisation Acide téréphtalique Veuillez indiquer 4 cbavalue Acide téréphtalique Veuillez préciser l'indice d'acide p TL Acide téréphtalique Veuillez indiquer la couleur Acide téréphtalique Veuillez indiquer l'humidité

Conditions réglementaires:

A. bordereau de dédouanement des marchandises entrantes

B. bordereau de dédouanement des marchandises sortantesCatégorie d'inspection et de quarantaine:

R. inspection de surveillance sanitaire des aliments importés

S. inspection sanitaire des produits alimentaires exportésRésumé:

2917209090 autres acides polycarboxyliques cycloalkyles, cycloéthers ou cycloéthers, leurs anhydrides, halogénures, peroxydes, peroxyacides et leurs dérivés. Conditions de surveillance: AB (certificat d'inspection des marchandises importées, certificat d'inspection des marchandises exportées). TVA: 17,0%. Taux de remboursement: 9,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 30,0%

dimethyl trans-1,2-cyclopropanedicarboxylate PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BB959-20g |

dimethyl trans-1,2-cyclopropanedicarboxylate |

826-35-7 | 95% | 20g |

7054.0CNY | 2021-07-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1099127-500mg |

Dimethyl trans-1,2-cyclopropanedicarboxylate |

826-35-7 | 98% | 500mg |

¥144.00 | 2024-07-28 | |

| TRC | D478848-500mg |

Dimethyl trans-1,2-Cyclopropanedicarboxylate |

826-35-7 | 500mg |

$ 75.00 | 2023-09-07 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB123822-10G |

dimethyl trans-1,2-cyclopropanedicarboxylate |

826-35-7 | 97% | 10g |

¥ 858.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB123822-100G |

dimethyl trans-1,2-cyclopropanedicarboxylate |

826-35-7 | 97% | 100g |

¥ 4,752.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB123822-5G |

dimethyl trans-1,2-cyclopropanedicarboxylate |

826-35-7 | 97% | 5g |

¥ 528.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB123822-50G |

dimethyl trans-1,2-cyclopropanedicarboxylate |

826-35-7 | 97% | 50g |

¥ 2,640.00 | 2023-04-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1099127-1g |

Dimethyl trans-1,2-cyclopropanedicarboxylate |

826-35-7 | 98% | 1g |

¥190.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1099127-100g |

Dimethyl trans-1,2-cyclopropanedicarboxylate |

826-35-7 | 98% | 100g |

¥3404.00 | 2024-07-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X46935-1g |

(1R,2R)-rel-Dimethyl cyclopropane-1,2-dicarboxylate |

826-35-7 | 95% | 1g |

¥123.0 | 2024-07-18 |

dimethyl trans-1,2-cyclopropanedicarboxylate Méthode de production

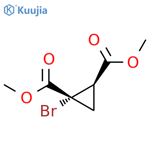

Synthetic Routes 1

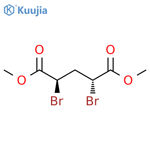

Synthetic Routes 2

Synthetic Routes 3

Synthetic Routes 4

1.2 Catalysts: Sulfuric acid ; reflux

Synthetic Routes 5

Synthetic Routes 6

Synthetic Routes 7

2.1 Solvents: Dimethyl sulfoxide

Synthetic Routes 8

2.1 Solvents: Dichloromethane

3.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide

4.1 Solvents: Dimethyl sulfoxide

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

2.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide

3.1 Solvents: Dimethyl sulfoxide

Synthetic Routes 12

Synthetic Routes 13

2.1 Reagents: Acetic acid , Sodium acetate , Tetrabutylammonium tetrafluoroborate

Synthetic Routes 14

2.1 Reagents: Acetic acid , Sodium acetate , Tetrabutylammonium tetrafluoroborate

Synthetic Routes 15

Synthetic Routes 16

Synthetic Routes 17

Synthetic Routes 18

Synthetic Routes 19

2.1 Reagents: Sodium carbonate Solvents: Dichloromethane ; 3 h, 20 °C; 3 h, 20 °C; 1 h, 20 °C

3.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide

4.1 Solvents: Dimethyl sulfoxide

Synthetic Routes 20

1.2 Solvents: Pentane , Hexane

Synthetic Routes 21

Synthetic Routes 22

Synthetic Routes 23

Synthetic Routes 24

2.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide

3.1 Solvents: Dimethyl sulfoxide

Synthetic Routes 25

Synthetic Routes 26

1.2 Solvents: Pentane , Hexane

dimethyl trans-1,2-cyclopropanedicarboxylate Raw materials

- Pentanedioic acid, 2,4-dibromo-, dimethyl ester, (R*,S*)-

- Oxonium, trimethyl-(9CI)

- 1,2-Cyclopropanedicarboxylic acid, 1-bromo-, dimethyl ester, (1R,2S)-rel- (9CI)

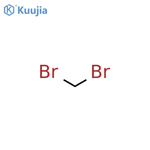

- Dibromomethane

- 1,5-Dimethyl Pentanedioate

- 3,9-Dioxa-2,10-disilaundeca-4,7-diene, 4,8-dimethoxy-2,2,10,10-tetramethyl-

- Methanaminium, N-methyl-N-(methyloxidophenyl-λ4-sulfanylidene)-, inner salt

- Pentanedioic acid, 2,4-dibromo-, 1,5-dimethyl ester, (2R,4R)-rel-

- methylmethyl(oxo)phenyl-lambda6-sulfanylideneamine

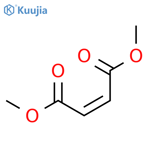

- Dimethyl Maleate

- pentanedioic acid

- Borate(1-),tetrafluoro-

- Chlorotrimethylsilane

- 1,5-dimethyl 2,4-dibromopentanedioate

- Methyl phenyl sulfoxide

- 1,2-Cyclopropanedicarboxylic acid, 1-bromo-, cis- (9CI)

- 1,2-Cyclopropanedicarboxylic acid, 1-bromo-, dimethyl ester, cis- (9CI)

- Dimethyl fumarate

- imino(methyl)phenyl-λ?-sulfanone

- diethyl trans-cyclopropane-1,2-dicarboxylate

dimethyl trans-1,2-cyclopropanedicarboxylate Preparation Products

dimethyl trans-1,2-cyclopropanedicarboxylate Littérature connexe

-

Katharina G. Hugentobler,Francisca Rebolledo Org. Biomol. Chem. 2014 12 615

-

2. 674. Photochemical transformations. Part V. The constitutions of photosantonic acid and derivativesD. H. R. Barton,P. de Mayo,M. Shafiq J. Chem. Soc. 1958 3314

826-35-7 (dimethyl trans-1,2-cyclopropanedicarboxylate) Produits connexes

- 2177-77-7(Methyl 2-methylvalerate)

- 20913-25-1(Ethyl 2-Methylcyclopropane-1-carboxylate)

- 868-57-5(DL-2-Methylbutyric Acid Methyl Ester)

- 94-60-0(Dimethyl Cyclohexane-1,4-dicarboxylate(1,4-Cyclohexanedicarboxylic Dimethyl Ester))

- 4630-82-4(Methyl cyclohexanecarboxylate)

- 2868-37-3(Methyl cyclopropanecarboxylate)

- 19780-94-0(Dimethyl 2-methylhexanedioate)

- 4630-80-2(Methyl cyclopentanecarboxylate)

- 1687-29-2(Dimethyl cis-1,2-Cyclohexanedicarboxylate)

- 2138130-28-4(Benzoic acid, 4-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-2,6-dimethyl-)